

Application Notes and Protocols for RB394 Antibody in ELISA

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Compound of Interest

Compound Name: RB394

Cat. No.: B15540689

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These application notes provide detailed protocols and guidance for the use of the **RB394** antibody in Enzyme-Linked Immunosorbent Assay (ELISA). The information is intended for researchers, scientists, and drug development professionals.

Introduction

The **RB394** antibody is a recombinant mini-antibody (scFv-Fc) that specifically recognizes a 17-amino acid synthetic peptide (PAPTPTSTPSTIKIDVN) corresponding to residues 302-318 of the Dictyostelium discoideum Amoeba Saposin A (AplA) protein.^[1] AplA is a member of the saposin protein family, which are small, non-enzymatic glycoproteins essential for the hydrolysis of sphingolipids by lysosomal hydrolases.^{[2][3]} While the **RB394** antibody has been shown to be effective in detecting the synthetic AplA peptide via ELISA, it is important to note that it has not been successful in detecting the full-length AplA protein by Western blot.^{[4][5]}

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of the **RB394** antibody in an indirect ELISA for the detection of the AplA synthetic peptide.

Parameter	Value/Range	Reference
Antibody	RB394 (mini-antibody, scFv-Fc)	[1]
Antigen	N-biotinylated synthetic peptide (PAPTPTSTPSTIKIDVN) from AplA protein	[1]
Antigen Concentration	10 pmol/well (saturating concentration)	[1]
RB394 Supernatant Concentration	60 µg/mL	[1]
Secondary Antibody	Horseradish peroxidase-coupled goat anti-mouse IgG	[1]
Secondary Antibody Dilution	1:1000	[1]
Substrate	Tetramethylbenzidine (TMB)	[1]
Stop Solution	2 M H ₂ SO ₄	[1]
Absorbance Reading	450 nm (subtract absorbance at 570 nm)	[1]

Experimental Protocol: Indirect ELISA for AplA Synthetic Peptide

This protocol details the steps for performing an indirect ELISA to detect the biotinylated AplA synthetic peptide using the **RB394** antibody.[1]

Materials:

- Streptavidin-coated 96-well ELISA plates
- **RB394** antibody supernatant
- N-biotinylated AplA synthetic peptide (PAPTPTSTPSTIKIDVN)

- N-biotinylated negative control peptide (e.g., EYLEFAVTQLEAKFNPTEI)
- Washing Buffer: PBS + 0.5% (w/v) BSA + 0.05% (w/v) Tween20
- Horseradish peroxidase (HRP)-conjugated goat anti-mouse IgG
- Tetramethylbenzidine (TMB) substrate
- 2 M Sulfuric Acid (H₂SO₄)
- Microplate reader

Procedure:

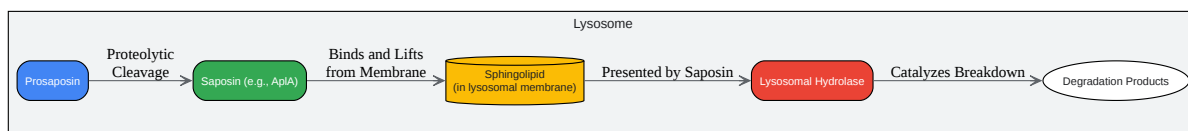
- Antigen Immobilization:
 - Add 10 pmol of the N-biotinylated AplA synthetic peptide to each well of a streptavidin-coated ELISA plate.
 - Incubate for 30 minutes at room temperature.
- Washing:
 - Wash each well three times with 100 µL of Washing Buffer.
- Primary Antibody Incubation:
 - Dilute the **RB394** antibody-containing supernatant in Washing Buffer.
 - Add 50 µL of the diluted **RB394** antibody to each well.
 - Incubate for 1 hour at room temperature.
- Washing:
 - Wash each well three times with 100 µL of Washing Buffer.
- Secondary Antibody Incubation:

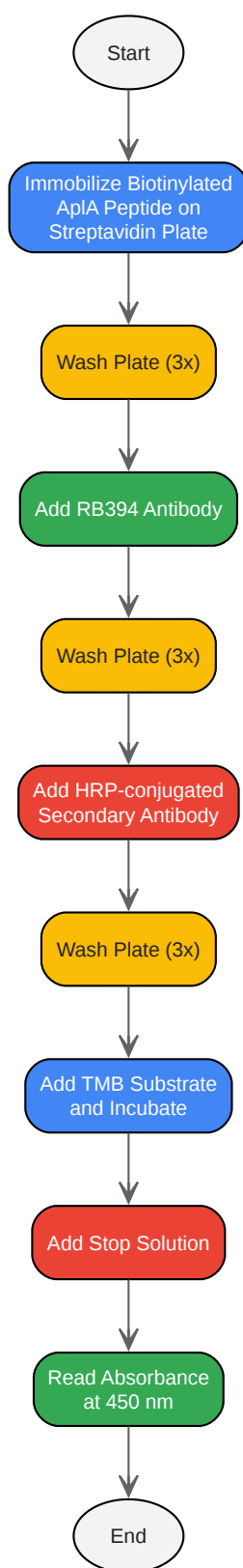
- Dilute the HRP-conjugated goat anti-mouse IgG antibody 1:1000 in Washing Buffer.
- Add 50 µL of the diluted secondary antibody to each well.
- Incubate for 30 minutes at room temperature.
- Washing:
 - Wash each well three times with 100 µL of Washing Buffer.
- Substrate Development:
 - Add 50 µL of TMB substrate to each well.
 - Incubate at room temperature until a sufficient color change is observed.
- Stopping the Reaction:
 - Add 25 µL of 2 M H₂SO₄ to each well to stop the reaction.
- Data Acquisition:
 - Measure the absorbance (OD) at 450 nm using a microplate reader.
 - Subtract the absorbance reading at 570 nm to correct for optical imperfections in the plate.

Signaling Pathway and Functional Context

The target of the **RB394** antibody, Apla, is a member of the saposin family of proteins.[1] In general, saposins are crucial for the degradation of sphingolipids within the lysosome. They function by interacting with lipid membranes and presenting the lipid substrates to specific hydrolase enzymes for their catabolism. The precursor protein, prosaposin, can also be secreted and has been implicated in various signaling pathways, including neuroprotective and immunomodulatory roles.[2] In *Dictyostelium discoideum*, Apla is suggested to play a role in the innate immune response by contributing to the killing of extracellular bacteria.[6]

The following diagram illustrates the generalized functional role of saposin-like proteins, such as Apla, in sphingolipid metabolism.





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